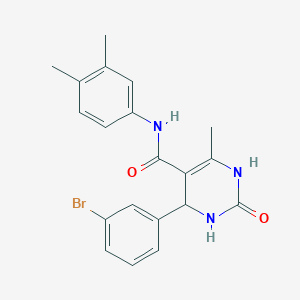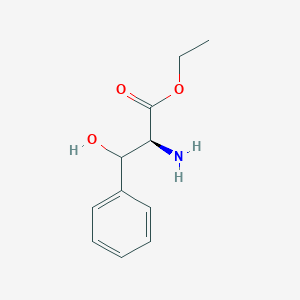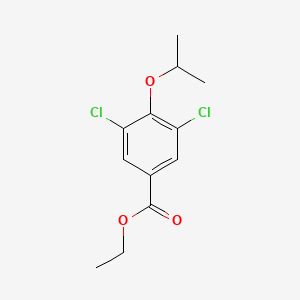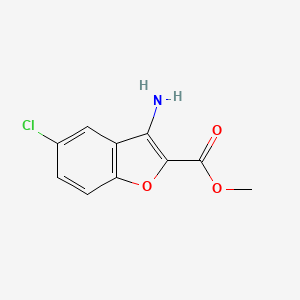
AC-Ala-ala-ala-pna
概要
説明
AC-Ala-ala-ala-pna, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of elastase activity, a type of protease enzyme that breaks down proteins. The compound’s structure includes a sequence of three alanine residues (Ala-Ala-Ala) and a p-nitroaniline (pNA) group, which is released upon enzymatic cleavage, allowing for colorimetric detection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-ala-ala-pna typically involves the stepwise addition of alanine residues to a growing peptide chain, followed by the attachment of the p-nitroaniline group. The process begins with the protection of the amino group of alanine using a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The protected alanine is then coupled with another alanine residue using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This process is repeated to add the third alanine residue. Finally, the p-nitroaniline group is attached to the peptide chain through a similar coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of amino acid coupling and deprotection. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
AC-Ala-ala-ala-pna primarily undergoes hydrolysis reactions catalyzed by protease enzymes, such as elastase. The hydrolysis of the peptide bond between the alanine residues and the p-nitroaniline group results in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered aqueous solution at a specific pH and temperature optimal for the enzyme being studied. For example, elastase activity assays are often conducted in a Tris-HCl buffer at pH 8.0 and 25°C .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be quantified spectrophotometrically at 410 nm .
科学的研究の応用
AC-Ala-ala-ala-pna is widely used in scientific research for various applications:
作用機序
The mechanism of action of AC-Ala-ala-ala-pna involves its hydrolysis by protease enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond between the alanine residues and the p-nitroaniline group. This reaction releases p-nitroaniline, which can be detected colorimetrically. The molecular targets of this compound are the active sites of protease enzymes, where the hydrolysis reaction occurs .
類似化合物との比較
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: This compound is structurally similar to AC-Ala-ala-ala-pna and is also used as a substrate in elastase assays.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another peptide substrate used in protease assays, with a different sequence of amino acids.
N-Succinyl-Ala-Ala-Ser(PO3H2)-Pro-Arg-p-nitroanilide: A substrate used to study the activity of serine proteases.
Uniqueness
This compound is unique due to its specific sequence of three alanine residues, which makes it a preferred substrate for studying elastase activity. The release of p-nitroaniline upon enzymatic cleavage allows for easy and accurate quantification of enzyme activity, making it a valuable tool in various research and diagnostic applications .
特性
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O6/c1-9(18-12(4)23)15(24)19-10(2)16(25)20-11(3)17(26)21-13-5-7-14(8-6-13)22(27)28/h5-11H,1-4H3,(H,18,23)(H,19,24)(H,20,25)(H,21,26)/t9-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPSBYTTSNKKN-DCAQKATOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718074 | |
| Record name | N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40817-33-2 | |
| Record name | N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)

![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
